Benzyl 2-amino-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Benzyl 2-amino-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 843627-93-0
VCID: VC0357537
InChI: InChI=1S/C22H22N4O2/c1-14(2)12-26-20(23)18(22(27)28-13-15-8-4-3-5-9-15)19-21(26)25-17-11-7-6-10-16(17)24-19/h3-11,14H,12-13,23H2,1-2H3
SMILES: CC(C)CN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCC4=CC=CC=C4)N
Molecular Formula: C22H22N4O2
Molecular Weight: 374.4g/mol

Benzyl 2-amino-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

CAS No.: 843627-93-0

Main Products

VCID: VC0357537

Molecular Formula: C22H22N4O2

Molecular Weight: 374.4g/mol

Benzyl 2-amino-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate - 843627-93-0

CAS No. 843627-93-0
Product Name Benzyl 2-amino-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Molecular Formula C22H22N4O2
Molecular Weight 374.4g/mol
IUPAC Name benzyl 2-amino-1-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Standard InChI InChI=1S/C22H22N4O2/c1-14(2)12-26-20(23)18(22(27)28-13-15-8-4-3-5-9-15)19-21(26)25-17-11-7-6-10-16(17)24-19/h3-11,14H,12-13,23H2,1-2H3
Standard InChIKey NFJZCARGPOANSC-UHFFFAOYSA-N
SMILES CC(C)CN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCC4=CC=CC=C4)N
Canonical SMILES CC(C)CN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCC4=CC=CC=C4)N
PubChem Compound 4351262
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator